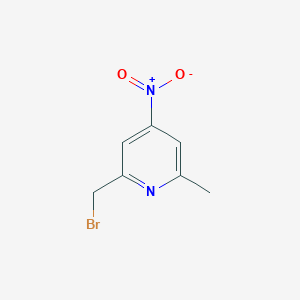
2-Chloro-n-(4-hydroxynaphthalen-1-yl)acetamide
Vue d'ensemble
Description
2-Chloro-n-(4-hydroxynaphthalen-1-yl)acetamide (2-CNHA) is an organic compound with a unique chemical structure. It is an aromatic heterocyclic compound containing both a chlorine atom and a hydroxyl group attached to the naphthalene ring. 2-CNHA is a versatile compound with various applications in scientific research, including synthesis, biochemical, and physiological studies.
Mécanisme D'action
2-Chloro-n-(4-hydroxynaphthalen-1-yl)acetamide has been shown to act as a competitive inhibitor of the enzyme acetylcholinesterase (AChE). AChE is an enzyme responsible for the breakdown of the neurotransmitter acetylcholine, which plays an important role in the nervous system. By inhibiting the activity of AChE, this compound increases the levels of acetylcholine in the body, resulting in increased neuronal activity.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of acetylcholine in the body, resulting in increased neuronal activity. Additionally, it has been shown to have anti-inflammatory and antioxidant effects, as well as to have an inhibitory effect on the growth of certain types of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
2-Chloro-n-(4-hydroxynaphthalen-1-yl)acetamide has several advantages and limitations for lab experiments. One of the main advantages of this compound is its high solubility in a variety of solvents, which makes it easy to use in a variety of experiments. Additionally, this compound is relatively stable and can be stored for long periods of time without degrading. However, one of the main limitations of this compound is its low reactivity, which can make it difficult to use in certain experiments.
Orientations Futures
There are a number of potential future directions for 2-Chloro-n-(4-hydroxynaphthalen-1-yl)acetamide. One potential future direction is to further explore the biochemical and physiological effects of this compound. Additionally, this compound could be further studied for its potential applications in drug development, as well as its potential as a therapeutic agent for various diseases and disorders. Furthermore, this compound could be studied for its potential applications in the synthesis of other compounds and materials. Finally, this compound could be studied for its potential applications in the development of new catalysts and catalytic processes.
Méthodes De Synthèse
2-Chloro-n-(4-hydroxynaphthalen-1-yl)acetamide can be synthesized using two main methods. The first method, known as the Friedel-Crafts alkylation reaction, involves the reaction of 2-chloronaphthalene with 4-hydroxyacetophenone in the presence of a Lewis acid catalyst. The second method, which is the more commonly used, involves the reaction of 4-hydroxyacetophenone with 2-chloronaphthalene in the presence of a strong base, such as sodium hydroxide. The reaction is then quenched with an acid, such as hydrochloric acid, to yield this compound.
Applications De Recherche Scientifique
2-Chloro-n-(4-hydroxynaphthalen-1-yl)acetamide has been used in numerous scientific research applications, including inorganic and organic synthesis, as well as in biochemical and physiological studies. In inorganic synthesis, this compound has been used as a catalyst in various reactions, such as the hydrolysis of esters and the oxidation of alcohols. In organic synthesis, this compound has been used as a chiral ligand in asymmetric catalysis. In biochemical and physiological studies, this compound has been used to study the mechanism of action of various proteins and enzymes, as well as to study the biochemical and physiological effects of various drugs and compounds.
Propriétés
IUPAC Name |
2-chloro-N-(4-hydroxynaphthalen-1-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO2/c13-7-12(16)14-10-5-6-11(15)9-4-2-1-3-8(9)10/h1-6,15H,7H2,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEJFTSYOXKEIDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2O)NC(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80298685 | |
| Record name | 2-chloro-n-(4-hydroxynaphthalen-1-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80298685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6683-64-3 | |
| Record name | NSC125369 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=125369 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-chloro-n-(4-hydroxynaphthalen-1-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80298685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N-[3-[(Cyclopropylamino)carbonyl]phenyl]-2-[(4-fluorophenyl)methoxy]benzamide](/img/structure/B6612941.png)

![7-methylbicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B6612959.png)

![5-[(4-aminophenyl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B6612973.png)



![3-[(2-Acetylhydrazinyl)carbonyl]benzoic acid](/img/structure/B6613002.png)
